Cas no 33309-88-5 (Bis(tricyclohexylphosphine)palladium(0))
Bis(tricyclohexylphosphine)palladium(0) Chemical and Physical Properties
Names and Identifiers
-
- Bis(tricyclohexylphosphine)palladium(0)
- palladium,tricyclohexylphosphane
- Pd(PCy3)2
- Phosphine,tricyclohexyl-, palladium complex
- Bis(tricyclohexylphosphine)palladium
- bis(tricyclohexylphosphine)-palladium(o)
- MFCD01073796
- 10.14272/JGBZTJWQMWZVNX-UHFFFAOYSA-N.1
- SCHEMBL139552
- bis(tricyclohexylphosphine) palladium (0)
- Bis(tricyclohexylphosphine)palladium (0)
- Bis(tricyclohexylphosphine)-palladium (0)
- 33309-88-5
- AKOS015900240
- E73869
- A25266
- FT-0696276
- bis(tricyclohexylphosphine) palladium(0)
- JGBZTJWQMWZVNX-UHFFFAOYSA-N
- DTXSID90370360
- Palladium, bis(tricyclohexylphosphine)-
- Bis-(tricyclohexylphosphine)-palladium
- SY011580
- BIS(TRICYCLOHEXYLPHOSPHINE)PALLADIUM(O)
- doi:10.14272/JGBZTJWQMWZVNX-UHFFFAOYSA-N.1
- palladium;tricyclohexylphosphane
- DB-010407
- BIS(TRICYCLOHEXYLPHOSPHINE) PALLADIUM
-
- MDL: MFCD01073796
- Inchi: 1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;
- InChI Key: JGBZTJWQMWZVNX-UHFFFAOYSA-N
- SMILES: [Pd].P(C1CCCCC1)(C1CCCCC1)C1CCCCC1.P(C1CCCCC1)(C1CCCCC1)C1CCCCC1
Computed Properties
- Exact Mass: 666.36700
- Monoisotopic Mass: 666.367
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 39
- Rotatable Bond Count: 6
- Complexity: 202
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: White crystals
- Melting Point: 87-92 °C
- Boiling Point: No data available
- Water Partition Coefficient: Insoluble
- PSA: 27.18000
- LogP: 12.93280
- Sensitiveness: Air & Moisture Sensitive
- Solubility: Insoluble in water
Bis(tricyclohexylphosphine)palladium(0) Security Information
- Signal Word:warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P280,P305
P351
P338,P304
P340,P405,P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Safety Term:S24/25
- Risk Phrases:R36/37/38
Bis(tricyclohexylphosphine)palladium(0) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600100-250mg |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 98% | 250mg |
¥870.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600100-1g |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 98% | 1g |
¥2699.0 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B129185-1g |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 98% | 1g |
¥1164.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B129185-250mg |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 98% | 250mg |
¥364.90 | 2023-09-04 | |
| Alichem | A450000762-1g |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 95% | 1g |
$192.60 | 2023-09-02 | |
| Chemenu | CM102851-1g |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 95% | 1g |
$209 | 2021-08-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 45792-1g |
Bis(tricyclohexylphosphine)palladium(0), 97% min |
33309-88-5 | 97% | 1g |
¥8157.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 45792-250mg |
Bis(tricyclohexylphosphine)palladium(0), 97% min |
33309-88-5 | 97% | 250mg |
¥3393.00 | 2023-03-16 | |
| TRC | B076735-100mg |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 100mg |
$ 205.00 | 2022-06-07 | ||
| TRC | B076735-250mg |
Bis(tricyclohexylphosphine)palladium(0) |
33309-88-5 | 250mg |
$ 415.00 | 2022-06-07 |
Bis(tricyclohexylphosphine)palladium(0) Suppliers
Bis(tricyclohexylphosphine)palladium(0) Related Literature
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Jacklyn N. Hall,A. Jeremy Kropf,Uddhav Kanbur,Fulya Dogan,Carly Byron,Jianguo Wen,Massimiliano Delferro,David M. Kaphan Chem. Commun. 2023 59 6861
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Yongjin Li,Chuanrong Liu,Weijun Yang New J. Chem. 2017 41 8214
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Joseph Becica,Gregory Gaube,William A. Sabbers,David C. Leitch Dalton Trans. 2020 49 16067
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Nilay Hazari,Damian P. Hruszkewycz Chem. Soc. Rev. 2016 45 2871
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Thomas N. Hooper,Samantha Lau,Wenyi Chen,Ryan K. Brown,Martí Gar?on,Karen Luong,Nathan S. Barrow,Andrew S. Tatton,George A. Sackman,Christopher Richardson,Andrew J. P. White,Richard I. Cooper,Alison J. Edwards,Ian J. Casely,Mark R. Crimmin Chem. Sci. 2019 10 8083
Additional information on Bis(tricyclohexylphosphine)palladium(0)
Introduction to Bis(tricyclohexylphosphine)palladium(0) and Its Applications in Modern Catalysis
Bis(tricyclohexylphosphine)palladium(0), a compound with the CAS number 33309-88-5, is a highly significant catalyst in the field of organometallic chemistry. This organopalladium complex, characterized by its zero-valent palladium center coordinated to two tricyclohexylphosphine ligands, has garnered considerable attention due to its exceptional catalytic properties in various synthetic transformations. The robust phosphine ligands not only stabilize the palladium core but also enhance the compound's reactivity, making it an indispensable tool in pharmaceutical and fine chemical synthesis.
The structure of Bis(tricyclohexylphosphine)palladium(0) consists of a central palladium atom surrounded by two bulky tricyclohexylphosphine (PCy₃) ligands. This arrangement imparts high steric hindrance, which is advantageous in preventing unwanted side reactions and improving selectivity. The compound is typically used as a pre-catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling, where it facilitates the formation of carbon-carbon bonds with remarkable efficiency.
In recent years, the applications of Bis(tricyclohexylphosphine)palladium(0) have expanded into diverse areas of research and industry. One notable application is in the synthesis of complex pharmaceutical intermediates. For instance, recent studies have demonstrated its effectiveness in the preparation of biaryl compounds, which are crucial scaffolds in many active pharmaceutical ingredients (APIs). The ability of this catalyst to operate under mild conditions while maintaining high yields has made it a preferred choice for industrial-scale synthesis.
Moreover, the compound has found utility in polymer chemistry, where it serves as a catalyst for the polymerization of various monomers. This has led to the development of novel polymers with tailored properties for applications in materials science and nanotechnology. The versatility of Bis(tricyclohexylphosphine)palladium(0) is further highlighted by its role in asymmetric catalysis. Recent advancements have shown its potential in enantioselective transformations, enabling the synthesis of chiral compounds with high enantiomeric purity.
The stability and shelf-life of Bis(tricyclohexylphosphine)palladium(0) are also areas of active research. Studies have focused on developing storage conditions that minimize decomposition and maintain catalytic activity over extended periods. This is particularly important for industrial applications where long-term stability can significantly impact cost-effectiveness and process efficiency. Researchers have explored various encapsulation techniques and stabilizers to enhance the longevity of this catalyst.
From a mechanistic standpoint, understanding the reaction pathways facilitated by Bis(tricyclohexylphosphine)palladium(0) is crucial for optimizing its use. Computational studies have provided valuable insights into the transition states and intermediates involved in its catalytic cycle. These insights have not only advanced theoretical chemistry but also guided experimental design, leading to more efficient synthetic strategies. The integration of computational methods with experimental approaches has been instrumental in unraveling the complex chemistry surrounding this compound.
The environmental impact of using palladium-based catalysts has also been a topic of discussion. While palladium is highly effective, its use raises concerns about metal recovery and waste management. Efforts are underway to develop more sustainable catalytic systems that minimize metal waste or allow for easy recycling. Techniques such as immobilization on solid supports and ligand design aimed at enhancing turnover numbers are being explored to address these challenges.
In conclusion, Bis(tricyclohexylphosphine)palladium(0) remains a cornerstone in modern catalysis due to its broad applicability and high efficiency. Its role in pharmaceutical synthesis, polymer chemistry, and asymmetric catalysis underscores its importance across multiple scientific disciplines. As research continues to uncover new applications and improve its performance characteristics, this compound will undoubtedly continue to play a pivotal role in advancing synthetic methodologies and material science.
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